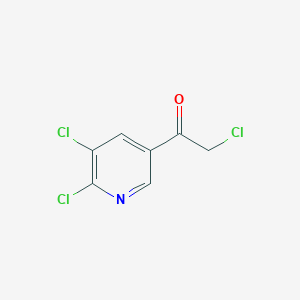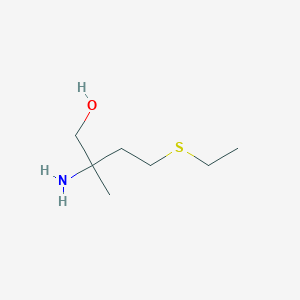
2-Amino-4-(ethylthio)-2-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(ethylsulfanyl)-2-methylbutan-1-ol is an organic compound that features both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions. The presence of an ethylsulfanyl group adds unique properties to the compound, making it valuable in different scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(ethylsulfanyl)-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methylbutan-1-ol with ethylthiol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-amino-4-(ethylsulfanyl)-2-methylbutan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(ethylsulfanyl)-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ethylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-amino-4-(ethylsulfanyl)-2-methylbutanone.
Reduction: Formation of 2-amino-4-(ethylsulfanyl)-2-methylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-amino-4-(ethylsulfanyl)-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-amino-4-(ethylsulfanyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethylsulfanyl group may interact with sulfur-containing enzymes, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-(methylsulfanyl)-2-methylbutan-1-ol: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-amino-4-(ethylsulfanyl)-2-methylbutanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
2-amino-4-(ethylsulfanyl)-2-methylbutan-1-ol is unique due to the presence of both an amino group and an ethylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H17NOS |
|---|---|
Poids moléculaire |
163.28 g/mol |
Nom IUPAC |
2-amino-4-ethylsulfanyl-2-methylbutan-1-ol |
InChI |
InChI=1S/C7H17NOS/c1-3-10-5-4-7(2,8)6-9/h9H,3-6,8H2,1-2H3 |
Clé InChI |
YHMBLGOXQYKEII-UHFFFAOYSA-N |
SMILES canonique |
CCSCCC(C)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


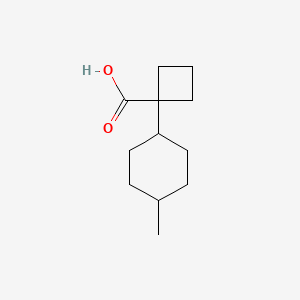
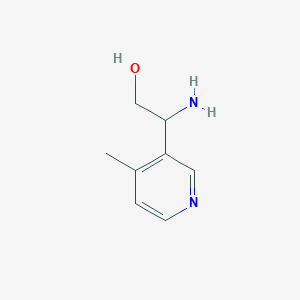
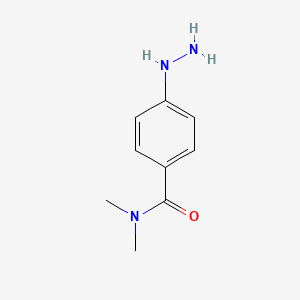
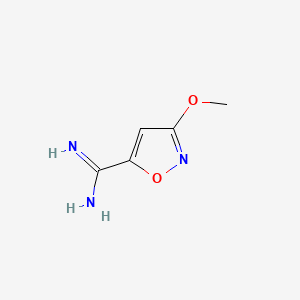
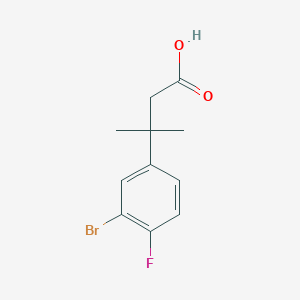
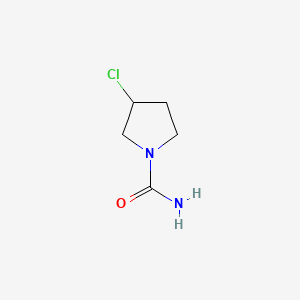
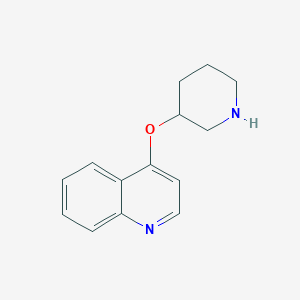
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
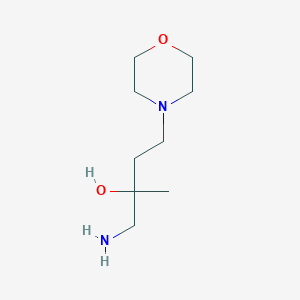
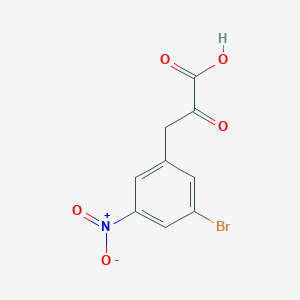
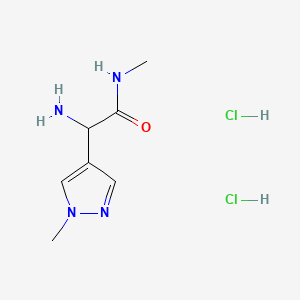
![1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol](/img/structure/B13590852.png)
![Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride](/img/structure/B13590857.png)
